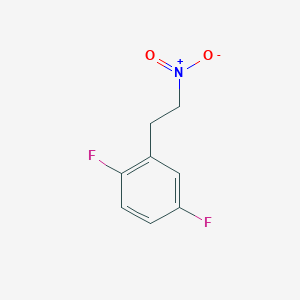![molecular formula C11H19O4P B13598812 Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)
Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclobutane ring, a phosphoryl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclobutane derivative with a phosphorylating agent, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated cyclobutane derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylcyclobutane-1-carboxylate: Similar structure but lacks the methylene group.
Methyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both a phosphoryl group and a methylene group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
Eigenschaften
Molekularformel |
C11H19O4P |
|---|---|
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
ethyl 1-[dimethylphosphoryl(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H19O4P/c1-5-15-9(12)11(6-8(2)7-11)10(13)16(3,4)14/h10,13H,2,5-7H2,1,3-4H3 |
InChI-Schlüssel |
WLELBQJBXNQQPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(=C)C1)C(O)P(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


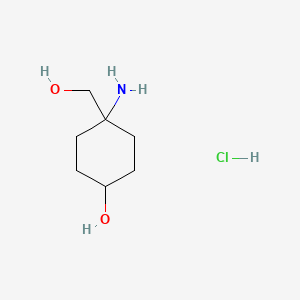
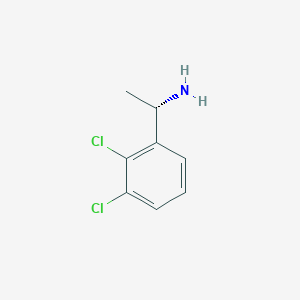
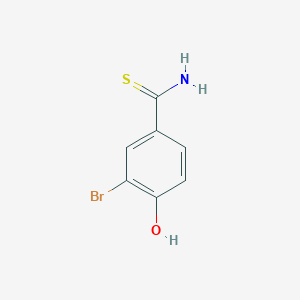
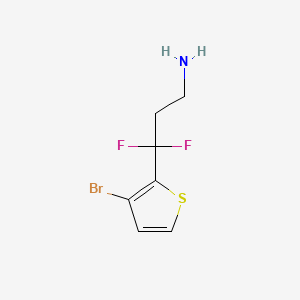

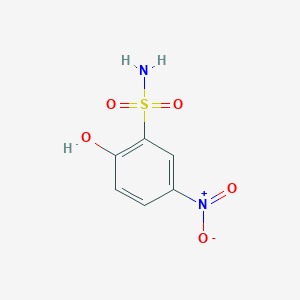


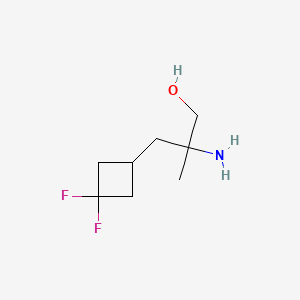
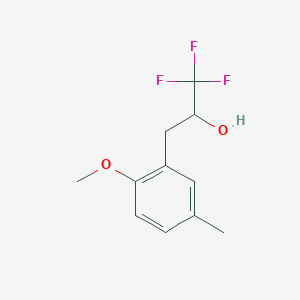
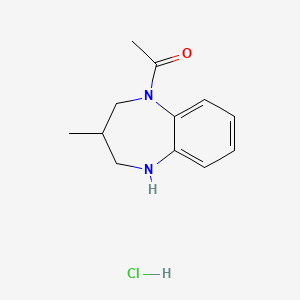
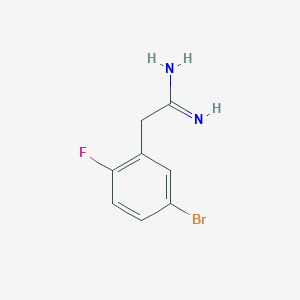
![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
